Friulimicin B

Mode of Action Target Engagement Cell Wall Biosynthesis

Friulimicin B is the definitive molecular probe for C55-P bactoprenol phosphate, the essential lipid carrier in Gram-positive cell wall biosynthesis. It forms a Ca²⁺-dependent complex with C55-P, blocking peptidoglycan, teichoic acid, and capsule biosynthesis—a mechanism distinct from membrane-active daptomycin and unexploited by any clinical antibiotic. Transcriptomic evidence confirms divergent targets: daptomycin induces LiaRS stress, Friulimicin B does not. This makes it irreplaceable for mechanism-of-action classification, cell wall precursor cycle dissection, and screening programs targeting C55-P. Procure ≥98% purity for translatable, high-confidence results.

Molecular Formula C59H94N14O19
Molecular Weight 1303.5 g/mol
CAS No. 239802-15-4
Cat. No. B607553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFriulimicin B
CAS239802-15-4
SynonymsFriulimicin B
Molecular FormulaC59H94N14O19
Molecular Weight1303.5 g/mol
Structural Identifiers
SMILESCC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C
InChIInChI=1S/C59H94N14O19/c1-30(2)19-14-12-10-8-9-11-13-15-22-41(75)65-35(25-40(61)74)52(84)71-49-34(7)64-53(85)39-21-18-24-73(39)57(89)46(31(3)4)69-56(88)48(33(6)60)68-43(77)29-63-50(82)36(26-44(78)79)66-42(76)28-62-51(83)37(27-45(80)81)67-55(87)47(32(5)59(91)92)70-54(86)38-20-16-17-23-72(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H2,61,74)(H,62,83)(H,63,82)(H,64,85)(H,65,75)(H,66,76)(H,67,87)(H,68,77)(H,69,88)(H,70,86)(H,71,84)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32-,33+,34-,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1
InChIKeyHVYFVLAUKMGKHL-USKUEUQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Friulimicin B (CAS 239802-15-4): A Calcium-Dependent Lipopeptide with a Unique C55-P Target for Gram-Positive Pathogen Research and Procurement


Friulimicin B (CAS 239802-15-4) is a naturally occurring cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis, exhibiting potent antibacterial activity against a broad range of multidrug-resistant Gram-positive pathogens, including MRSA and VRE [1]. Its mechanism of action is uniquely defined: it forms a Ca²⁺-dependent complex with the essential lipid carrier bactoprenol phosphate (C₅₅-P), thereby interrupting the cell wall precursor cycle and blocking peptidoglycan, teichoic acid, and capsule biosynthesis [2]. Unlike the clinically established lipopeptide daptomycin, which disrupts membrane potential, Friulimicin B operates via a distinct, defined target not exploited by any other currently used antibiotic [2][3].

Why Substituting Friulimicin B with Other Lipopeptides Like Daptomycin or Amphomycin is Scientifically Invalid for Research and Development


Despite sharing a macrocyclic lipopeptide architecture and calcium-dependent activity with daptomycin and amphomycin, Friulimicin B cannot be generically substituted. Its molecular target, the essential carrier lipid C₅₅-P, is distinct from the membrane disruption mechanism proposed for daptomycin [1]. Transcriptomic analysis in B. subtilis shows that daptomycin exclusively and strongly induces the LiaRS cell envelope stress system, while Friulimicin B does not, providing direct genetic evidence for their divergent modes of action [1]. Furthermore, subtle structural variations, such as the Asn¹ residue in Friulimicin B versus Asp¹ in amphomycin, lead to different physicochemical properties and isoelectric points, impacting behavior in both biological assays and purification workflows [2]. This lack of functional interchangeability has direct implications for procurement, as using an analog may yield misleading or non-translatable results in mechanism-of-action studies or drug discovery programs.

Quantitative Comparative Evidence for Friulimicin B's Scientific Selection Over Daptomycin, Amphomycin, and Other Lipopeptides


Differential Target Engagement: Friulimicin B Binds C₅₅-P While Daptomycin Disrupts Membrane Integrity

Friulimicin B directly targets the essential carrier lipid C₅₅-P, a mechanism not shared by daptomycin. This was proven by in vitro assays showing that C₅₅-P fully restores cell wall synthesis in a Friulimicin B-inhibited system but not in a daptomycin-inhibited one [1]. Transcriptomic analysis further differentiates them: daptomycin induces the LiaRS system, while Friulimicin B does not [1].

Mode of Action Target Engagement Cell Wall Biosynthesis

Structural Differentiation: Friulimicin B vs. Amphomycin Determines Physicochemical Properties and Procurement Decisions

Friulimicin B and amphomycin, while sharing the same macrolactam core, differ in a single exocyclic amino acid residue (Asn¹ in Friulimicin B vs. Asp¹ in amphomycin) [1]. This single substitution alters their isoelectric points, a key factor for chromatographic behavior and formulation [1][2].

Structural Biology Physicochemical Properties Lipopeptide Classification

Divergent Bacterial Stress Responses: Friulimicin B Does Not Activate the LiaRS System Unlike Daptomycin

A genome-wide expression profiling study in Bacillus subtilis demonstrated that daptomycin and Friulimicin B elicit fundamentally different cell envelope stress responses (CESR) [1]. This provides a genetic-level differentiation for the compounds.

Transcriptomics Cell Envelope Stress Mechanism of Action

Calcium-Dependent Binding Affinity: Quantifying Friulimicin B's Interaction with C₅₅-P

Biosensor experiments confirm that calcium is essential for Friulimicin B to target and bind to C₅₅-P-containing membranes [1]. The presence of even low concentrations of C₅₅-P significantly enhances the antibiotic's binding affinity, providing a biophysical quantification of its unique mechanism.

Biophysical Characterization Target Binding Biosensor

Validated Research and Industrial Application Scenarios for Friulimicin B (CAS 239802-15-4)


Investigating the Lipid II Cycle and Undecaprenyl Phosphate (C₅₅-P) Biology

Friulimicin B is a definitive molecular probe for studying the essential C₅₅-P carrier lipid in bacteria [1]. Its specific and calcium-dependent binding to C₅₅-P, which halts peptidoglycan, wall teichoic acid, and capsule biosynthesis, makes it an ideal tool for dissecting the cell wall precursor cycle and screening for new inhibitors that target this underexploited pathway [1].

Differentiating Mechanisms of Action for Lipopeptide Antibiotics

Friulimicin B serves as a critical control compound to benchmark the mechanism of action of novel lipopeptides. Its well-characterized, C₅₅-P-centric mode of action is fundamentally different from membrane-active lipopeptides like daptomycin [2]. By using Friulimicin B in comparative transcriptomic or biochemical assays, researchers can rapidly classify new compounds as either C₅₅-P-targeting cell wall inhibitors or general membrane disruptors [2].

Research on Vancomycin-Resistant Enterococci (VRE) and Methicillin-Resistant Staphylococcus aureus (MRSA)

Friulimicin B retains potent activity against multidrug-resistant Gram-positive strains, including VRE and MRSA [1][3]. Given its unique target (C₅₅-P), it does not exhibit cross-resistance with vancomycin or beta-lactams [3]. This makes it a valuable tool for research into new therapeutic strategies for combating these clinically challenging pathogens, particularly for validating C₅₅-P as a viable target for next-generation antibiotics [1].

Developing Calcium-Dependent Lipopeptide (CDA) Formulations and Biophysical Assays

The strict calcium-dependence of Friulimicin B's activity is a key differentiator for formulation science [4]. Biophysical studies using model membranes have quantified this dependency, showing a 5.8-fold increase in binding affinity to C₅₅-P in the presence of calcium [4]. This makes Friulimicin B an excellent model compound for developing and validating calcium-sensitive antibiotic formulations or for designing biosensor assays to screen for other C₅₅-P-targeting molecules [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Friulimicin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.